3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol 3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551233
InChI: InChI=1S/C14H20O4/c1-16-13-6-3-2-5-11(13)12(15)7-8-14-17-9-4-10-18-14/h2-3,5-6,12,14-15H,4,7-10H2,1H3
SMILES: COC1=CC=CC=C1C(CCC2OCCCO2)O
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol

3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol

CAS No.:

Cat. No.: VC13551233

Molecular Formula: C14H20O4

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol -

Specification

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-ol
Standard InChI InChI=1S/C14H20O4/c1-16-13-6-3-2-5-11(13)12(15)7-8-14-17-9-4-10-18-14/h2-3,5-6,12,14-15H,4,7-10H2,1H3
Standard InChI Key LESKOTFKQGXFJY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(CCC2OCCCO2)O
Canonical SMILES COC1=CC=CC=C1C(CCC2OCCCO2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A 1,3-dioxane ring, a six-membered heterocycle with oxygen atoms at positions 1 and 3.

  • A propanol backbone (-CH2_2-CH2_2-CH2_2-OH) linked to the dioxane ring.

  • A 2-methoxyphenyl group (ortho-methoxy-substituted benzene ring) attached to the propanol chain.

This configuration confers both polar (dioxane, hydroxyl, methoxy) and aromatic (phenyl) regions, influencing solubility and reactivity. The hydroxyl group at the terminal position of the propanol chain is a potential site for oxidation or substitution .

Table 1: Key Identifiers of 3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanol

PropertyValueSource
CAS Number1443348-73-9
Molecular FormulaC14H20O4\text{C}_{14}\text{H}_{20}\text{O}_4
Molecular Weight252.31 g/mol
SMILES NotationCOC1=CC=CC=C1C(O)CCC2OCCCO2
InChIKeyVPPKJRKLOKTSFK-UHFFFAOYSA-N

Synthesis and Production

Proposed Synthetic Routes

While explicit protocols for this compound are scarce, its synthesis likely parallels methods for analogous dioxane-containing alcohols. A plausible pathway involves:

  • Formation of the 1,3-dioxane ring: Reaction of 1,3-propanediol with a carbonyl compound (e.g., 2-methoxybenzaldehyde) under acidic catalysis (e.g., p-toluenesulfonic acid) .

  • Introduction of the propanol chain: Grignard reaction or nucleophilic addition to extend the carbon chain, followed by reduction to yield the alcohol .

Alternative approaches may involve reducing the corresponding ketone, 3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one (PubChem CID: 14431130), using agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) .

Industrial Considerations

Scale-up production would require optimizing:

  • Catalyst efficiency to minimize side reactions.

  • Purification techniques (e.g., column chromatography, recrystallization) to isolate the product from diastereomers or byproducts .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), yielding 3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one .

  • Reduction: Further reduction of the ketone derivative back to the alcohol is achievable with NaBH4_4 .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group may undergo nitration or halogenation at the para position relative to the methoxy group, guided by its directing effects. For example, bromination with Br2_2/FeBr3_3 could introduce a bromine atom at the 5-position of the phenyl ring.

Nucleophilic Reactions

The dioxane ring’s oxygen atoms can participate in hydrogen bonding or act as weak nucleophiles in acid-catalyzed ring-opening reactions, though the ring’s stability under mild conditions limits such transformations .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison with Related Compounds

Compound NameMolecular FormulaKey Differences
3-[2-(1,3-Dioxanyl)]-1-(2-methoxyphenyl)-1-propanolC14H20O4\text{C}_{14}\text{H}_{20}\text{O}_4Alcohol functional group
3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-oneC14H18O4\text{C}_{14}\text{H}_{18}\text{O}_4Ketone instead of alcohol
1-(4-Methoxyphenyl)-1-propanolC10H14O2\text{C}_{10}\text{H}_{14}\text{O}_2Lacks dioxane ring

The presence of the dioxane ring in the target compound enhances steric bulk and polarity compared to simpler arylpropanols, potentially altering its pharmacokinetic profile .

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